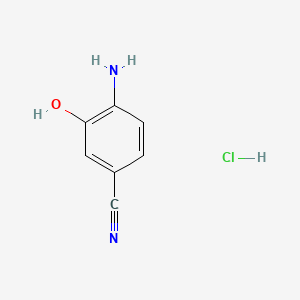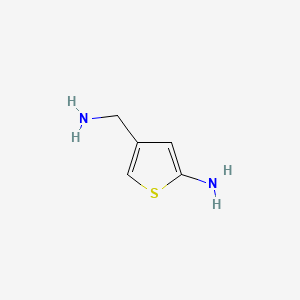
5-Amino-3-thiophenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-thiophenemethanamine: is an organic compound with the molecular formula C5H8N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-3-thiophenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Amino-3-thiophenemethanamine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of 5-Amino-3-thiophenemethanamine involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
2-Thiophenemethylamine: Another thiophene derivative with an amino group at the 2-position.
3-Aminothiophene-2-carboxamide: A thiophene derivative with an amino group and a carboxamide group.
Uniqueness: 5-Amino-3-thiophenemethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific amino group allows for unique interactions in chemical reactions and biological systems .
Propriétés
Numéro CAS |
197893-34-8 |
|---|---|
Formule moléculaire |
C5H8N2S |
Poids moléculaire |
128.193 |
Nom IUPAC |
4-(aminomethyl)thiophen-2-amine |
InChI |
InChI=1S/C5H8N2S/c6-2-4-1-5(7)8-3-4/h1,3H,2,6-7H2 |
Clé InChI |
VZRXELXPDPORJO-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1CN)N |
Synonymes |
3-Thiophenemethanamine,5-amino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


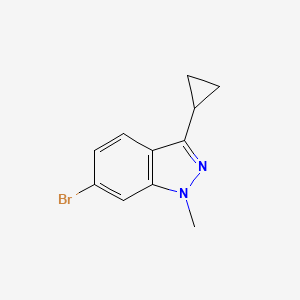

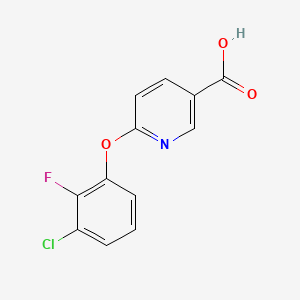
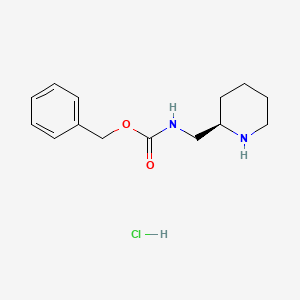
![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)
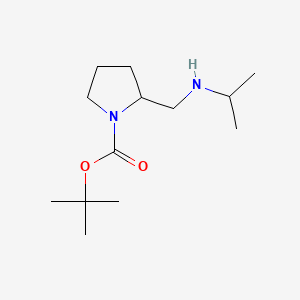
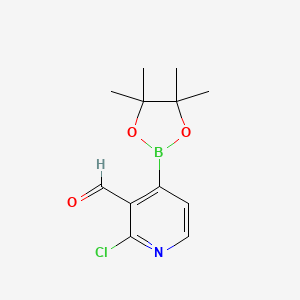
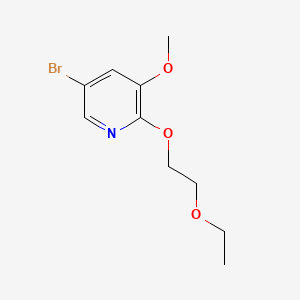
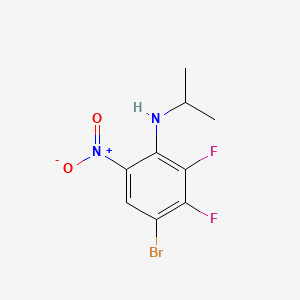
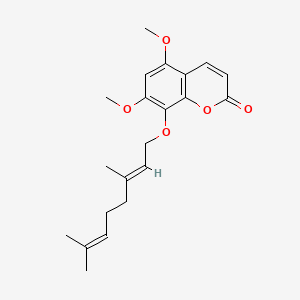
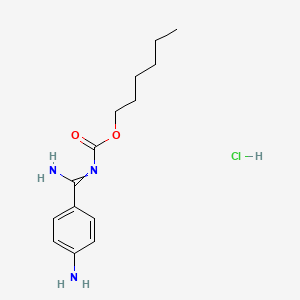
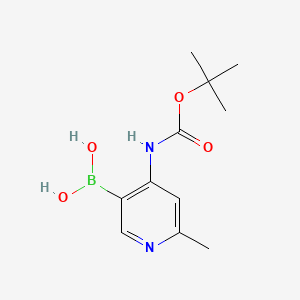
![5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595317.png)
